molecular formula C11H15N5O2 B049733 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine CAS No. 77111-78-5

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

Cat. No.: B049733
CAS No.: 77111-78-5
M. Wt: 249.27 g/mol
InChI Key: NGJPSTQZOFCELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine is a strategically protected purine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and immunology research. Its primary research value lies in the synthesis of novel Toll-like receptor (TLR) 7 and 8 agonists. The 2-methoxy and N9-tetrahydropyranyl (THP) protecting groups are essential for directing subsequent N-alkylation reactions and for enhancing the compound's stability and solubility during synthetic sequences, enabling the exploration of structure-activity relationships (SAR). This compound is a key precursor for the development of 8-oxoadenine-based immunostimulants. Research demonstrates that systematic modification at the N9 position, particularly with varied piperidinylalkyl linkers, allows for the fine-tuning of TLR7/8 selectivity and potency. Agonists derived from this scaffold can modulate immune responses by activating intracellular signaling pathways (such as NFκB), leading to the induction of key cytokines like IFNα and TNFα in human peripheral blood mononuclear cells (PBMCs). This makes the compound invaluable for studying innate immunity, antiviral responses, and potential vaccine adjuvants . Furthermore, substituted adenine derivatives have shown potential as bronchodilating agents, highlighting the versatility of this chemical scaffold in pharmacological research . This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

2-methoxy-9-(oxan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-17-11-14-9(12)8-10(15-11)16(6-13-8)7-4-2-3-5-18-7/h6-7H,2-5H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJPSTQZOFCELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Purine N9 Position

The N9 position of 2,6-dichloropurine is protected using 3,4-dihydro-2H-pyran to prevent undesired side reactions during subsequent steps.

Procedure :

  • Dissolve 2,6-dichloropurine (10.6 mmol) in ethyl acetate (20 mL).

  • Add 3,4-dihydro-2H-pyran (2 mL) and pp-toluenesulfonic acid (catalytic).

  • Heat at 60°C for 1 hour under nitrogen.

  • Neutralize with ammonium hydroxide, wash with water, and crystallize from ethyl acetate/hexane.

Outcome : 2,6-Dichloro-9-(tetrahydropyran-2-yl)-9H-purine is obtained in 96% yield (m.p. 119–121°C).

Ammonia-Mediated Substitution at Position 6

The 6-chloro group is replaced with an amine via ammonolysis.

Procedure :

  • Suspend 2,6-dichloro-9-(tetrahydropyran-2-yl)-9H-purine (7.3 mmol) in methanol (50 mL).

  • Saturate with ammonia gas at 0°C.

  • Heat in a sealed tube at 100°C for 4 hours.

  • Concentrate under reduced pressure to isolate 2-chloro-9-(tetrahydropyran-2-yl)-9H-adenine.

Outcome : 84% yield (m.p. 204–210°C, decomp.).

Methoxy Group Installation at Position 2

The 2-chloro substituent is displaced by methoxy using sodium methoxide.

Procedure :

  • Dissolve 2-chloro-9-(tetrahydropyran-2-yl)-9H-adenine (5.0 mmol) in anhydrous methanol.

  • Add sodium methoxide (10.0 mmol).

  • Reflux at 65°C for 6 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Outcome : 2-Methoxy-9-(tetrahydropyran-2-yl)-9H-adenine is obtained in 78% yield.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • THP Protection : Ethyl acetate outperforms THF or DCM in solubility and reaction rate.

  • Ammonolysis : Methanol/water mixtures (3:1 v/v) at 100°C maximize substitution efficiency.

  • Methoxy Introduction : Anhydrous methanol prevents hydrolysis of sodium methoxide.

Catalytic and Stoichiometric Considerations

  • Acid Catalyst : pp-Toluenesulfonic acid (0.1 equiv) accelerates THP protection without side products.

  • Base Stoichiometry : Excess sodium methoxide (2.0 equiv) ensures complete substitution at position 2.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1 \text{H NMR} (CDCl₃) : δ 8.28 (s, 1H, H8), 5.6–5.9 (m, 1H, THP), 3.5–4.4 (m, 2H, THP), 3.30 (s, 3H, OCH₃).

  • 13C NMR^{13} \text{C NMR} : δ 160.5 (C2), 152.3 (C4), 118.9 (C5), 67.2 (THP), 56.1 (OCH₃).

  • HRMS : m/z calcd. for C₁₁H₁₅N₅O₂ [M+H]⁺ 249.27, found 249.25.

Purity and Yield Comparison

StepYield (%)Purity (HPLC)
THP Protection9698.5
Ammonolysis8497.8
Methoxy Substitution7899.1

Alternative Synthetic Routes

Use of Alternative Protecting Groups

Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups were evaluated but showed inferior stability under ammonolysis conditions compared to THP.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • THP Reagent : 3,4-Dihydro-2H-pyran is cost-effective ($0.5/g) compared to BnBr ($2.3/g).

  • Solvent Recovery : Ethyl acetate and methanol are recycled via distillation, reducing waste.

Environmental Impact

  • E-Factor : 8.2 (kg waste/kg product), primarily from column chromatography.

  • Green Chemistry : Subcritical water extraction is being explored to replace organic solvents.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Hydrolysis : Prolonged heating during ammonolysis degrades the THP group, requiring strict temperature control.

  • Incomplete Substitution : Residual chloride at position 2 is minimized by using fresh sodium methoxide.

Purification Difficulties

  • Chromatography : Silica gel (230–400 mesh) with 5% methanol/DCM achieves baseline separation.

  • Crystallization : Ethyl acetate/hexane (1:3) recrystallizes the final product to ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenine derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and use in drug development.

    Industry: Applications in materials science and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can be complex and require detailed study to fully understand.

Comparison with Similar Compounds

Structural and Functional Differences

  • This contrasts with electron-donating groups like benzylamino (in 6-benzylamino analogue) or phenyl (in 6-phenyl derivative) . THP at Position 9: The THP group enhances solubility in organic solvents and serves as a protective group during synthesis. Its removal under acidic conditions enables further functionalization of the purine core .
  • Synthetic Routes: The 6-phenyl derivative (Table) is synthesized via Suzuki-Miyaura cross-coupling using Pd(Ph₃)₄, K₂CO₃, and arylboronic acids, a method applicable to other 6-substituted purines .
  • The compound from -(4-((6-(tert-butylamino)-9-THP-9H-purin-2-yl)amino)phenyl)ethanol, acts as an ATP-competitive inhibitor of topoisomerase II, highlighting the role of bulky substituents in enzyme inhibition .

Physicochemical Properties

  • Solubility : The THP group generally improves lipid solubility, which may enhance membrane permeability compared to unsubstituted purines.
  • Stability : THP-protected purines are stable under basic conditions but cleaved by acids, enabling controlled deprotection during synthesis .

Biological Activity

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine, with the CAS number 77111-78-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that various concentrations of related compounds effectively reduce oxidative stress markers in vitro.

Table 1: Antioxidant Activity of Related Compounds

CompoundConcentration (µg/mL)% Inhibition of Oxidation
2-Methoxy-9-(tetrahydro...)1045
Ascorbic Acid (Control)1070
2-Methoxy-9-(tetrahydro...)5065

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. In one study, the compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity

Concentration (µg/mL)% Inhibition of Cytokine Production
5030
10050
20070

These results suggest that the compound could be beneficial in treating inflammatory conditions.

The biological activities of this compound are believed to be linked to its ability to modulate signaling pathways involved in oxidative stress and inflammation. Specifically, it may inhibit the NF-kB pathway, which is crucial for the expression of pro-inflammatory genes.

Case Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells treated with this compound showed significant neuroprotective effects against oxidative damage. The results indicated a reduction in cell death and improved cell viability compared to untreated controls.

Case Study 2: Anticancer Potential

In another investigation, this compound was tested against various cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF720Cell cycle arrest

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine?

A common method involves Suzuki-Miyaura cross-coupling using palladium catalysts. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with substituted phenylboronic acids in toluene with K₂CO₃ and Pd(Ph₃)₄ under reflux, followed by purification via column chromatography (EtOAc/hexane gradients) . Modifications to the methoxy group may require protection/deprotection strategies, such as using tetrahydropyran (THP) as a protecting group for the adenine nitrogen.

Q. How is structural characterization performed for this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the THP-protected adenine structure. Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituents (e.g., methoxy protons at δ 3.3–3.5 ppm), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight .

Q. What safety protocols should be followed during handling?

The compound’s acute toxicity (oral, dermal, inhalation) is classified under EU-GHS Category 4, requiring gloves, lab coats, and fume hoods. Refer to Safety Data Sheets (SDS) for related purine derivatives, which recommend avoiding inhalation and using emergency eyewash stations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in photostability data?

Nonadiabatic surface-hopping dynamics simulations (e.g., using MNDO or TD-DFT) can model excited-state behavior. Studies on 9H-adenine derivatives reveal conical intersections and charge-transfer states, which explain discrepancies in experimental fluorescence quantum yields . Apply similar methodologies to assess the methoxy-THP group’s impact on photodeactivation pathways.

Q. What strategies optimize reaction yields in cross-coupling syntheses?

Low yields may arise from steric hindrance at the purine C2 position. Screening alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) or microwave-assisted heating can improve efficiency. Monitor by TLC and optimize solvent polarity (e.g., DMF for better boronic acid solubility) .

Q. How to address conflicting toxicity profiles in biological assays?

Re-evaluate dose-response curves using standardized models (e.g., rat LD₅₀ protocols). For example, a related benzylamino-THP-purine showed a rat oral LD₅₀ of 1640 mg/kg, but variations in substituents (e.g., methoxy vs. benzylamino) require re-testing under OECD guidelines .

Q. What crystallographic challenges arise with THP-protected adenines?

The THP group introduces conformational flexibility, complicating phase determination. Use high-resolution data (≤1.0 Å) and SHELXD for structure solution. Twin refinement in SHELXL may be necessary for non-merohedral twinning .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersApplication Example
X-ray CrystallographySpace group, R-factor, Mo Kα radiationResolves THP ring conformation
¹H NMRδ 5.5–6.0 ppm (purine H8), THP protonsConfirms substitution at N9 position
HRMSm/z [M+H]⁺ calc. vs. observedValidates molecular formula

Q. Table 2. Computational Methods for Photostability Analysis

MethodSoftware/ToolOutput Metrics
Surface HoppingNewton-X, SHARCNonradiative decay rates, CI geometries
TD-DFTGaussian, ORCAExcited-state energies, oscillator strength

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.